2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-8-6-7-11-16(13)18(22)20-12-17-14(2)21-19(23-17)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWZIZPYDGSGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=C(N=C(S2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide typically involves the formation of the thiazole ring followed by the attachment of the benzamide group. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the reaction.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, especially at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. A study synthesized several derivatives of thiazole-based amides and tested their efficacy against Escherichia coli and Staphylococcus aureus for antibacterial activity, as well as Aspergillus niger and Aspergillus oryzae for antifungal activity. The results indicated that certain derivatives exhibited significant antimicrobial effects at concentrations as low as 1 µg/mL .
| Microorganism | Activity | Concentration Tested (µg/mL) |
|---|---|---|
| Escherichia coli | Antibacterial | 1 |
| Staphylococcus aureus | Antibacterial | 1 |
| Aspergillus niger | Antifungal | 1 |
| Aspergillus oryzae | Antifungal | 1 |
Anticancer Potential
In addition to its antimicrobial properties, the compound has been investigated for its anticancer activity. Research indicates that derivatives of thiazole compounds can inhibit the growth of cancer cells. For example, studies have shown that certain thiazole derivatives exhibit cytotoxic effects against human colorectal carcinoma cell lines (HCT116) with IC50 values indicating potent activity comparable to standard chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole derivative N9 | HCT116 | 5.85 |
| Thiazole derivative N18 | HCT116 | 4.53 |
| Standard drug (5-FU) | HCT116 | 9.99 |
Mechanistic Insights
The mechanism of action for the antibacterial and anticancer activities of 2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide may involve the inhibition of key enzymes or pathways essential for microbial growth and cancer cell proliferation. For instance, thiazole derivatives have been noted to interact with dihydrofolate reductase (DHFR), an important enzyme in purine synthesis, which is crucial for both bacterial survival and cancer cell growth .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with benzamide precursors under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of synthesized compounds .
Mechanism of Action
The mechanism of action of 2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide involves its interaction with various molecular targets. The thiazole ring can bind to DNA and proteins, leading to the inhibition of key biological processes. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s closest structural analogues include:
N-[2-(4-Chlorophenyl)-4-Hydroxy-1,3-Thiazol-5-yl]Benzamide (4da)
- Key Differences : Incorporates a 4-chlorophenyl group at thiazole-C2 and a hydroxyl group at C3.
- Impact : Enhanced polarity (due to Cl and -OH) reduces logP compared to the target compound. Demonstrates higher reactivity in nucleophilic substitutions.
- Spectral Data : IR ν(C=O) at 1660 cm⁻¹ vs. 1606 cm⁻¹ in the target compound .
N-(5-Isoxazol-5-yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-ylidene)-Benzamide (6)
- Key Differences : Replaces thiazole with a thiadiazole-isoxazole fused system.
- Impact : Increased aromaticity and planarity enhance π-π stacking interactions but reduce solubility (mp 160°C vs. ~200°C for thiazole derivatives) .
4-Methoxy-N-[4-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2-yl]Benzamide
- Key Differences : Methoxy group at benzamide-C4 and methylphenyl at thiazole-C4.
- Impact : Methoxy substitution increases electron density, improving binding to hydrophobic pockets in biological targets .
Physicochemical Properties
Biological Activity
2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide, identified by its CAS number 850375-02-9, is a thiazole-containing compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 218.32 g/mol. The structure features a thiazole ring, which is often associated with various biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂S |
| Molecular Weight | 218.32 g/mol |
| CAS Number | 850375-02-9 |
| InChI Key | GFAGRBRYZWAUSV-UHFFFAOYSA-N |
Antitumor Activity
Research indicates that compounds with thiazole moieties exhibit significant antitumor properties. For instance, in a study evaluating various thiazole derivatives, certain compounds demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) below that of standard chemotherapeutics like doxorubicin. The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxic activity against cancer cell lines .
- NAMPT Inhibition : A related compound has been shown to activate nicotinamide adenine dinucleotide (NAD+) biosynthesis by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), leading to increased cellular NAD+ levels. This mechanism is crucial as NAD+ plays a vital role in energy metabolism and cell survival .
- Interaction with Bcl-2 : Molecular dynamics simulations suggest that thiazole-containing compounds interact with the Bcl-2 protein primarily through hydrophobic contacts, which may lead to apoptosis in cancer cells .
Antimicrobial Activity
In addition to antitumor effects, thiazole derivatives have shown promising antibacterial activity. Studies have indicated that certain substituted phenylthiazolamines possess antimicrobial properties comparable to established antibiotics such as norfloxacin. The structure-based activity studies highlight the importance of specific substituents for enhancing antibacterial efficacy .
Case Studies
- Thiazole Derivatives in Cancer Therapy : A series of thiazole derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Compound 13 from this series exhibited significant activity against both Bcl-2 overexpressing and A431 cancer cells, suggesting its potential as a lead compound for further development .
- Antimicrobial Evaluation : In an investigation involving new substituted phenylthiazolamines, several compounds were tested against Staphylococcus epidermidis and showed activity exceeding that of standard treatments. The presence of hydroxyl or methoxy groups significantly influenced their antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide?
- Methodology : The thiazole core can be synthesized via cyclization of thiourea derivatives with α-haloketones under acidic/basic conditions. Subsequent coupling of the benzamide moiety is achieved using a benzoyl chloride derivative in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane). Reaction conditions (temperature, inert atmosphere) and purification via column chromatography are critical for yield and purity .
- Validation : Confirm structural integrity using FTIR (amide C=O stretch ~1650 cm⁻¹) and NMR (distinct thiazole proton signals at δ 7.2–8.1 ppm) .
Q. How is the crystal structure of this compound resolved, and what software is recommended?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging its robust algorithms for handling small-molecule crystallography. For graphical representation, ORTEP-3 provides clear thermal ellipsoid plots .
- Data Interpretation : Analyze bond angles and torsion angles to confirm steric effects from the methyl and phenyl substituents .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Screen for antimicrobial activity using broth microdilution (MIC determination) or disk diffusion. For anticancer potential, employ the NCI-60 cell line panel to assess selectivity (e.g., melanoma or breast cancer cell lines) .
- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out false positives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology : Synthesize analogs with variations in the benzamide (e.g., fluorination at position 2) or thiazole (e.g., bromine substitution at position 4) moieties. Compare bioactivity data (IC₅₀, Ki) to identify critical substituents .
- Case Study : Fluorine substitution on benzamide enhances blood-brain barrier penetration, as seen in neuropharmacological studies of similar thiazole derivatives .
Q. How should researchers resolve contradictory bioactivity data across studies?
- Troubleshooting :
- Assay Conditions : Validate pH, temperature, and serum content in cell-based assays, as small changes can alter compound stability .
- Metabolite Interference : Use LC-MS to detect degradation products or active metabolites that may skew results .
- Example : Discrepancies in anticancer activity may arise from differences in cell line genetic backgrounds or culture media .
Q. What computational strategies predict binding modes with biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using high-resolution target structures (e.g., kinases or GPCRs). Validate poses with molecular dynamics simulations (AMBER or GROMACS) to assess stability .
- Case Study : Docking studies of analogous thiazole-benzamide hybrids reveal key hydrogen bonds with ATP-binding pockets in kinases .
Q. How can physicochemical properties (e.g., solubility, logP) be optimized for in vivo studies?
- Methodology :
- Salt Formation : Use hydrochloride or sodium salts to improve aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
- Analytical Tools : Measure logP via shake-flask/HPLC methods and solubility via dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
